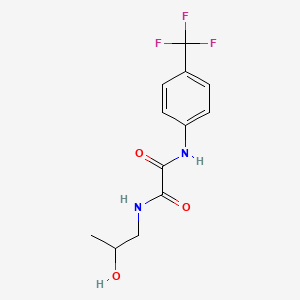

N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental Pollutant Analysis

One significant application involves the study of environmental pollutants, particularly polycyclic nitroaromatic hydrocarbons like 1-nitropyrene, which are potent bacterial mutagens and carcinogens. Researchers have examined the metabolic activation of these compounds to DNA-bound adducts, elucidating mechanisms of environmental mutagenesis and carcinogenesis (Howard et al., 1983).

Structural Chemistry

In structural chemistry, the configuration and crystallography of N,N'-bis(substituted)oxamide compounds, which share a functional relationship with N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, have been extensively studied. These investigations provide insights into the molecular structure and potential interactions of these compounds (Wang et al., 2016).

Sensing Applications

Another research area involves the development of colorimetric sensors for metal cations and anions in aqueous solutions using silver nanoparticles functionalized with phenolic and guest interacting functionalities (Kumar & Anthony, 2015). This application demonstrates the utility of these compounds in environmental monitoring and analytical chemistry.

Electrocatalytic Reactions

N-Oxyl compounds, including those related to this compound, are used as catalysts under electrochemical conditions, highlighting their role in the selective oxidation of organic molecules. This research is critical for both academic and industrial applications, particularly in the development of sustainable chemical processes (Nutting et al., 2018).

Polymer Research

Additionally, these compounds have been investigated in the context of polymer research, such as in the study of poly(hydroxyalkanoate)s (PHAs) crystallization behaviors. The use of oxalamide compounds as nucleators to enhance the crystallization rate of PHAs illustrates their application in improving material properties for various industrial uses (Xu et al., 2017).

Mecanismo De Acción

There is no available information on the mechanism of action of "N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide".

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYNLLAAEDBINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride](/img/structure/B2584340.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2584341.png)

![6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)

![3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2584349.png)

![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)

![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)